molecular formula C13H16O B14400115 Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, (R)- CAS No. 86505-48-8

Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, (R)-

Cat. No.: B14400115
CAS No.: 86505-48-8
M. Wt: 188.26 g/mol
InChI Key: BKGHCDINFFMWNU-CYBMUJFWSA-N
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Description

Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- is an organic compound that belongs to the class of cyclopentanones. It is characterized by a cyclopentanone ring substituted with a 3-methyl group and a 3-(4-methylphenyl) group. The ®- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of 3-methylcyclopentanone with a Grignard reagent derived from 4-methylphenylmagnesium bromide can yield the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the cyclopentanone ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation, reduction, and conjugation reactions. The specific molecular targets and pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 3-methyl-: A similar compound with a methyl group but without the 4-methylphenyl group.

    Cyclopentanone, 3-(4-methylphenyl)-: A compound with a 4-methylphenyl group but without the additional methyl group.

    Cyclopentanone: The parent compound without any substituents.

Uniqueness

Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- is unique due to its specific substitution pattern and chiral configuration. The presence of both the 3-methyl and 3-(4-methylphenyl) groups, along with the ®- configuration, imparts distinct chemical and biological properties to the compound.

Properties

CAS No.

86505-48-8

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(3R)-3-methyl-3-(4-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C13H16O/c1-10-3-5-11(6-4-10)13(2)8-7-12(14)9-13/h3-6H,7-9H2,1-2H3/t13-/m1/s1

InChI Key

BKGHCDINFFMWNU-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)C2)C

Origin of Product

United States

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